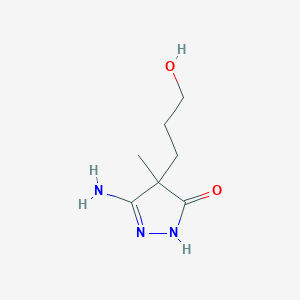

3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

3-amino-4-(3-hydroxypropyl)-4-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-7(3-2-4-11)5(8)9-10-6(7)12/h11H,2-4H2,1H3,(H2,8,9)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWMMTPEGPXEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NNC1=O)N)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-hydroxypropyl hydrazine with 4-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazolone ring. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives. Substitution reactions can lead to a wide range of substituted pyrazolones with different functional groups.

Scientific Research Applications

3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazolone Derivatives

The biological and physicochemical properties of pyrazolones are highly dependent on substituent groups. Below is a detailed comparison of 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Substituent Effects on Bioactivity

- Hydrophilic vs. Hydrophobic Groups: The 3-hydroxypropyl group in the target compound enhances hydrophilicity compared to phenyl (e.g., 3-amino-4-phenyl analog ) or trifluoromethyl substituents (e.g., compound ). This may improve aqueous solubility but reduce membrane permeability.

- Amino Group: The 3-amino group is a common feature in bioactive pyrazolones, facilitating hydrogen bonding with biological targets. For example, Schiff base derivatives with amino groups exhibit potent antimicrobial and antitubercular activities .

Physicochemical Properties

- Molecular Weight : The target compound (185.2 g/mol) falls within the range of bioactive pyrazolones (175–344 g/mol), suggesting favorable drug-likeness per Lipinski’s rules.

- Hydrogen Bonding: With three H-bond donors (3-hydroxypropyl hydroxyl, amino group) and five acceptors, it may exhibit stronger polar interactions than analogs like 3-amino-4-phenyl-pyrazol-5-one (2 H-bond donors, 3 acceptors) .

Biological Activity

3-Amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular structure of 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one can be represented as follows:

- Molecular Formula : C8H14N4O2

- Molecular Weight : 186.22 g/mol

The compound features a pyrazole ring with an amino group and a hydroxypropyl side chain, which may influence its biological interactions.

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole derivatives. A significant focus has been on their ability to inhibit key enzymes involved in cancer progression. For instance, compounds similar to 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one have demonstrated inhibitory effects on proteins such as BRAF(V600E) and EGFR, which are critical in various cancers .

Case Study : In vitro assays showed that certain pyrazole derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating promising cytotoxic effects .

Anti-inflammatory Activity

Pyrazole derivatives have also been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings : A study highlighted that pyrazole compounds reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one has shown activity against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses moderate antimicrobial properties, making it a candidate for further development in antibacterial therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole core or substituents can significantly influence their pharmacological profiles.

Key Insights :

- Substituent Effects : The presence of hydroxyl groups enhances solubility and bioavailability.

- Ring Modifications : Alterations to the pyrazole ring can improve selectivity towards specific biological targets.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates prone to degradation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: What analytical techniques are critical for validating the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., hydroxypropyl CH₂ groups at δ 3.5–4.0 ppm) and confirms stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% threshold for biological assays) .

- X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves absolute configuration and validates bond lengths/angles using SHELXL refinement .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Answer:

- Validation Workflow :

- Re-refinement : Reanalyze X-ray data with SHELXL, adjusting displacement parameters (ADPs) for anisotropic atoms .

- DFT Comparison : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with crystallographic data .

- Dynamic Effects : Account for solvent or temperature-induced conformational changes via variable-temperature NMR (−40°C to 25°C) .

Example : Discrepancies in NOESY cross-peaks may arise from flexible hydroxypropyl side chains; molecular dynamics simulations can model rotamer populations .

Advanced: What strategies mitigate intermediate instability during synthesis, particularly during amination steps?

Answer:

- Stabilization Techniques :

- Low-Temperature Quenching : Add intermediates directly to cold (−20°C) aqueous NaHCO₃ to prevent hydrolysis .

- In Situ Protection : Use tert-butoxycarbonyl (Boc) groups for amines during acidic steps, followed by TFA deprotection .

- Real-Time Monitoring : Employ thin-layer chromatography (TLC) every 30 minutes to track reaction progress and halt at optimal conversion .

Case Study : Unstable enamine intermediates require strict anhydrous conditions (molecular sieves) and rapid purification to minimize decomposition .

Advanced: How does the hydroxypropyl substituent influence the compound’s reactivity compared to other alkyl/aryl groups?

Answer:

-

Comparative Reactivity Analysis :

Substituent Solubility (H₂O) Hydrogen-Bonding Capacity Electronic Effects Hydroxypropyl High Strong (OH group) Electron-donating Methyl Low None Weakly donating Phenyl Very low None Electron-withdrawing -

Impact on Reactions :

Experimental Design : Compare reaction rates of hydroxypropyl vs. methyl derivatives in nucleophilic substitutions (e.g., with benzyl bromide) to quantify electronic effects .

Advanced: What crystallographic software and validation protocols ensure accurate structural determination?

Answer:

-

Software Suite :

-

Validation Metrics :

Example : Twinning or disorder in the hydroxypropyl chain requires PART instructions in SHELXL to model split positions .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

Answer:

- SAR Framework :

- Analog Synthesis : Replace hydroxypropyl with morpholinopropyl () or thiophene () to assess substituent effects.

- Bioassays : Test analogs in enzyme inhibition assays (e.g., COX-2) with IC₅₀ determination via dose-response curves .

- Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases), guided by pyrazole’s known pharmacophores .

Data Interpretation : Correlate logP values (from HPLC retention times) with membrane permeability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.